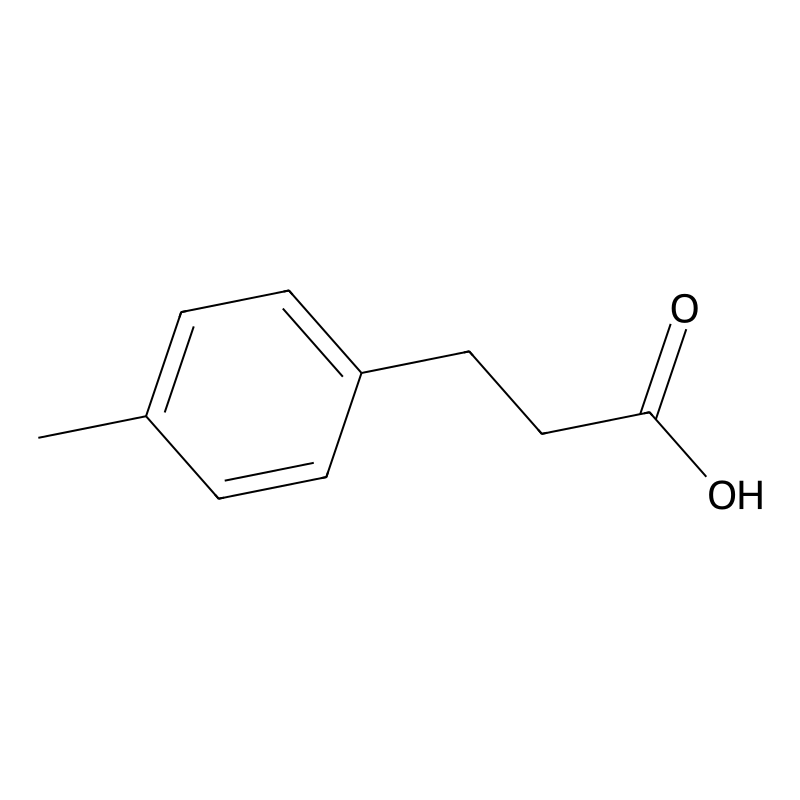

3-(p-Tolyl)propionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-(p-Tolyl)propionic acid, also known as p-methylbenzenepropanoic acid, is an organic molecule with the chemical formula C₁₀H₁₂O₂. Its synthesis can be achieved through various methods, including the alkylation of p-toluic acid with propionic acid or the oxidation of p-methylstyrene using potassium permanganate.

Potential Applications:

While research on the specific applications of 3-(p-Tolyl)propionic acid is limited, its chemical structure suggests potential uses in various scientific fields:

- Organic synthesis: The presence of a carboxylic acid group makes 3-(p-Tolyl)propionic acid a potential intermediate in the synthesis of more complex organic molecules. Its reactive group can participate in various condensation reactions to form esters, amides, or other functionalized derivatives.

- Medicinal chemistry: The aromatic ring and carboxylic acid functionalities present in 3-(p-Tolyl)propionic acid share similarities with certain pharmacologically active molecules. However, further research is needed to explore its potential therapeutic properties or use as a building block for drug design [].

- Material science: The amphiphilic nature of 3-(p-Tolyl)propionic acid, with its hydrophobic aromatic group and hydrophilic carboxylic acid group, could be interesting for the development of self-assembling materials or nanostructures. However, this application requires further investigation.

3-(p-Tolyl)propionic acid, also known as 3-(4-methylphenyl)propanoic acid, is an organic compound belonging to the class of phenylpropanoic acids. Its chemical formula is , and it has a molecular weight of approximately 164.2 g/mol. This compound features a benzene ring with a methyl group (p-tolyl) attached to the propionic acid structure, making it a derivative of propionic acid with unique properties due to its aromatic substituent. The compound is typically found in a solid state and exhibits moderate solubility in water, with a reported solubility of 0.493 mg/mL .

- Esterification: Reacting with alcohols to form esters, which can be useful in synthesizing various derivatives.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide, leading to the formation of aliphatic compounds.

- Reduction: The carboxylic group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis.

Several synthesis methods exist for producing 3-(p-Tolyl)propionic acid:

- Alkylation of Propionic Acid: Starting from propionic acid, alkylation with p-tolyl lithium or p-tolyl bromide can yield the desired product.

- Friedel-Crafts Acylation: This method involves acylating p-toluene using propionyl chloride in the presence of a Lewis acid catalyst.

- Decarboxylation of Related Compounds: Certain precursors can be decarboxylated to obtain 3-(p-Tolyl)propionic acid.

These methods allow for the efficient production of this compound in laboratory settings.

3-(p-Tolyl)propionic acid has several applications:

- Pharmaceutical Intermediates: It serves as a precursor in synthesizing various pharmaceutical compounds.

- Chemical Research: Used in studies involving carboxylic acids and their derivatives.

- Agricultural Chemicals: Potential applications in developing agrochemicals due to its structural properties.

Its versatility makes it valuable across multiple fields.

Several compounds share structural similarities with 3-(p-Tolyl)propionic acid, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ibuprofen | C13H18O2 | Well-known anti-inflammatory drug |

| Naproxen | C14H14O3 | Another anti-inflammatory agent |

| 4-Methylphenylacetic Acid | C10H12O2 | Similar structure but different functional groups |

Uniqueness

3-(p-Tolyl)propionic acid is unique due to its specific arrangement of the p-tolyl group relative to the propionic acid moiety, which may influence its reactivity and potential biological activity compared to other compounds listed above. Its distinct structural features may lead to unique interactions within biological systems or novel synthetic pathways.

Early Synthesis and Characterization

First reported in the mid-20th century, 3-(p-Tolyl)propionic acid emerged as a structural analog of hydrocinnamic acid, distinguished by a para-methylphenyl group at the β-position. Early synthesis routes involved Friedel-Crafts alkylation of toluene with acrylic acid derivatives, yielding the compound in modest yields. By the 1970s, optimized protocols using palladium-catalyzed coupling reactions improved accessibility, enabling its use in pharmaceutical intermediates.

Evolution of Analytical Techniques

Initial characterization relied on melting point analysis (115–118°C) and elemental composition verification. Advances in spectroscopic methods, including NMR (¹H and ¹³C) and IR, later confirmed its structure (Fig. 1):

Structural Formula:

$$ \text{HOOC-CH}2\text{-CH}2\text{-C}6\text{H}4\text{-CH}_3 $$

SMILES: CC1=CC=C(CCC(=O)O)C=C1

Classical Organic Synthesis Approaches

Classical methods for synthesizing 3-(p-tolyl)propionic acid often involve carboxylation or Friedel-Crafts alkylation of toluene derivatives. A notable approach utilizes 2-(p-tolyl)propionic acid as a precursor, which undergoes thionyl chloride-mediated conversion to its acid chloride intermediate. For instance, refluxing 2-(p-tolyl)propionic acid with thionyl chloride (2.0 equivalents) at elevated temperatures yields the corresponding acid chloride, which is subsequently reacted with nucleophiles like 4-(methylamino)pyridine in dichloromethane under triethylamine catalysis [3]. This two-step process achieves an 88% yield, highlighting the efficiency of traditional acid chloride chemistry in constructing the target molecule [3].

Another classical route involves the hydrolysis of nitriles or esters derived from p-tolyl precursors. For example, the base-catalyzed hydrolysis of 3-(p-tolyl)propionitrile in aqueous sodium hydroxide produces the carboxylic acid via intermediate amide formation. These methods, while reliable, often require stoichiometric reagents and generate halogenated byproducts, necessitating purification steps [3].

Catalytic Hydrogenation and Functional Group Transformations

Catalytic hydrogenation offers a stereoselective pathway to 3-(p-tolyl)propionic acid. Iridium-based catalysts, such as those modified with chiral phosphine ligands, enable asymmetric hydrogenation of α,β-unsaturated precursors. In one protocol, (E)-α-methylcinnamic acid derivatives are hydrogenated under $$ \text{H}_2 $$ pressure (50–100 bar) in toluene, yielding the saturated carboxylic acid with high enantiomeric excess (up to 97% ee) [5]. This method is particularly valuable for accessing optically active forms of the compound, which are relevant to pharmaceutical applications [5].

Functional group interconversions also play a role. The reduction of ketone intermediates, such as 3-(p-tolyl)propan-2-one, using sodium borohydride in tetrahydrofuran (THF), produces the corresponding alcohol, which is oxidized to the carboxylic acid using Jones reagent. This sequence ensures controlled introduction of the carboxylic acid group while preserving the aromatic methyl substituent [6].

Enzymatic and Biocatalytic Synthesis Strategies

While enzymatic synthesis of 3-(p-tolyl)propionic acid remains underexplored, biocatalytic routes using lipases or ketoreductases show promise. For instance, lipase-catalyzed ester hydrolysis of 3-(p-tolyl)propionate esters in aqueous buffer systems could provide a mild, selective alternative to traditional hydrolysis. Similarly, engineered ketoreductases might enable asymmetric reduction of prochiral ketones to yield chiral intermediates for subsequent oxidation [4]. However, current literature lacks direct examples, indicating a gap for future research.

Green Chemistry Innovations in Production

Recent advances emphasize solvent-free reactions and atom-efficient protocols. The Baylis-Hillman reaction, employed for related cinnamic acid derivatives, demonstrates potential for synthesizing α-substituted acrylates, which could be hydrogenated to 3-(p-tolyl)propionic acid [6]. Additionally, mechanochemical methods—using ball milling to facilitate solid-state reactions between p-tolylacetic acid and formaldehyde—avoid volatile solvents and reduce waste.

Catalyst recycling is another green strategy. Copper chloride ($$ \text{CuCl}_2 $$) and sodium tert-butoxide ($$ \text{NaOtBu} $$), used in toluene-mediated coupling reactions, can be recovered and reused for multiple cycles without significant activity loss, enhancing sustainability [3].

The bacterial degradation of 3-(p-Tolyl)propionic acid represents a complex biochemical process involving multiple enzymatic pathways that converge on the formation of catechol intermediates. Research has demonstrated that bacterial strains such as Escherichia coli K-12 utilize distinct enzymatic reactions to convert 3-phenylpropionic acid and related compounds into 3-(2,3-dihydroxyphenyl)propionic acid, which subsequently undergoes meta-fission of the benzene nucleus to yield succinate, pyruvate, and acetaldehyde as final products [1] [2].

The initial degradation of 3-(p-Tolyl)propionic acid follows the established phenylpropionic acid catabolic pathway, where the compound is first subjected to hydroxylation reactions that introduce hydroxyl groups into the aromatic ring system. Studies with Escherichia coli have shown that the degradation process involves the formation of a dihydrodiol intermediate, specifically cis-3-(3-carboxyethyl)-3,5-cyclohexadiene-1,2-diol, which serves as a crucial precursor to catechol formation [1]. This pathway is particularly significant because it demonstrates the bacterial capacity to metabolize methylated aromatic compounds through systematic enzymatic transformations.

The catechol formation process involves several key enzymatic steps that have been characterized through detailed biochemical analyses. The conversion typically begins with the action of phenylpropionic acid hydroxylase, which introduces the first hydroxyl group into the aromatic ring. This enzyme exhibits substrate specificity for phenylpropionic acid derivatives and can accommodate the para-methyl substitution present in 3-(p-Tolyl)propionic acid [1]. Following initial hydroxylation, subsequent enzymatic reactions lead to the formation of the characteristic catechol structure, which becomes the central intermediate for further metabolic processing.

Table 1: Bacterial Degradation Pathways for 3-(p-Tolyl)propionic Acid

| Degradation Pathway | Key Enzymes | Primary Products | Final Products |

|---|---|---|---|

| Phenylpropionic Acid Pathway | Phenylpropionic acid hydroxylase, Catechol 2,3-dioxygenase | 3-(2,3-dihydroxyphenyl)propionic acid | Succinate, Pyruvate, Acetaldehyde |

| Meta-cleavage Pathway | Catechol 2,3-dioxygenase, 2-hydroxymuconic semialdehyde dehydrogenase | 2-hydroxymuconic semialdehyde | Pyruvate, Acetyl-CoA |

| Ortho-cleavage Pathway | Catechol 1,2-dioxygenase, Muconate cycloisomerase | cis,cis-muconic acid | Succinate, Acetyl-CoA |

| Phenylacetate CoA Pathway | Phenylacetyl-CoA oxygenase, Epoxide hydrolase | Phenylacetyl-CoA epoxide | Succinate, Acetyl-CoA |

| Side-chain Oxidation | Side-chain monooxygenase, Aldehyde dehydrogenase | Phenylacetic acid derivatives | Central metabolites |

The bacterial degradation efficiency is significantly influenced by the specific enzymatic machinery present in different microbial strains. Research has shown that bacterial consortia containing Rhodococcus, Pseudomonas, Pseudoclavibacter, and Raineyella species demonstrate proficiency in degrading phenolic compounds through both ortho- and meta-cleavage pathways simultaneously [3]. This dual pathway activation represents an adaptive advantage that allows for more complete mineralization of aromatic substrates, including 3-(p-Tolyl)propionic acid derivatives.

The formation of catechol intermediates is crucial for the subsequent ring-cleavage reactions that lead to complete mineralization. Studies have demonstrated that catechol 2,3-dioxygenase activities can be 188-fold higher than catechol 1,2-dioxygenase activities in certain strains, indicating that the meta-pathway may be more efficient for catechol degradation [3]. This enzymatic preference has important implications for the biotransformation of 3-(p-Tolyl)propionic acid, as it suggests that bacterial systems may favor the meta-cleavage route for processing the catechol intermediates derived from this compound.

Role in Side-Chain Oxidation and Decarboxylation Mechanisms

The side-chain oxidation and decarboxylation mechanisms represent critical biochemical processes in the bacterial metabolism of 3-(p-Tolyl)propionic acid. These mechanisms involve sophisticated enzymatic systems that systematically modify the aliphatic side chain while preserving or preparing the aromatic ring for subsequent degradation reactions. Research on phenylacetic acid metabolism has revealed that bacteria employ distinct strategies for side-chain processing, including oxidation reactions that convert the propionate chain to shorter carboxylic acid derivatives [4] [5].

The decarboxylation mechanisms operating on 3-(p-Tolyl)propionic acid follow established patterns observed in bacterial aromatic acid metabolism. Studies have demonstrated that decarboxylative processes can occur through both enzymatic and chemical pathways, with bacteria producing specialized decarboxylases that remove carbon dioxide from the carboxylic acid functional group [6] [7]. The decarboxylation reaction is particularly significant because it reduces the carbon chain length and can facilitate subsequent enzymatic modifications of the remaining molecular structure.

Side-chain oxidation reactions typically involve monooxygenase enzymes that introduce oxygen atoms into specific positions along the aliphatic chain. In the case of 3-(p-Tolyl)propionic acid, these reactions can target the methylene carbons adjacent to the aromatic ring, leading to the formation of hydroxylated intermediates that serve as substrates for further enzymatic processing [8]. The styrene-degrading bacteria Pseudomonas fluorescens ST has been shown to demonstrate side-chain oxygenation activities that can process substituted aromatic compounds, suggesting similar mechanisms may operate on 3-(p-Tolyl)propionic acid [8].

The enzymatic machinery responsible for side-chain oxidation includes several classes of oxidoreductases that exhibit varying degrees of substrate specificity. Research has shown that bacterial strains can produce α-methylated substrates through enantioselective transformations, with enantiomeric excesses reaching up to 40% in certain reaction conditions [8]. This stereochemical selectivity indicates that the enzymatic systems possess sophisticated active site architectures that can distinguish between different stereoisomeric forms of the substrate, potentially including 3-(p-Tolyl)propionic acid derivatives.

The integration of side-chain oxidation and decarboxylation mechanisms creates complex metabolic networks that allow bacteria to extract maximum energy from aromatic substrates. Studies on phenylacetate metabolism have revealed that bacterial systems can process aromatic compounds through CoA-thioester intermediates, where the aromatic ring becomes activated through epoxide formation followed by hydrolytic ring cleavage [4] [5]. These mechanisms suggest that 3-(p-Tolyl)propionic acid may undergo similar transformations where side-chain modifications prepare the molecule for ring-opening reactions.

The temporal coordination of side-chain oxidation and decarboxylation reactions is crucial for maintaining metabolic flux and preventing the accumulation of toxic intermediates. Research has demonstrated that bacterial systems employ regulatory mechanisms that coordinate enzyme expression and activity to optimize the degradation process [9]. In the case of aromatic acid metabolism, the phenylacetic acid catabolic pathway shows upregulation of specific gene clusters under antibiotic stress conditions, indicating that these metabolic pathways can be dynamically regulated in response to environmental conditions [9].

Comparative Analysis with Analogous Phenylacetic Acids

The comparative analysis of 3-(p-Tolyl)propionic acid with analogous phenylacetic acids reveals important insights into the structural factors that influence bacterial degradation pathways and metabolic efficiency. The fundamental difference between these compounds lies in their side-chain length and substitution patterns, which significantly affect their biodegradation characteristics and enzymatic processing requirements [4] [10].

Phenylacetic acid represents the most extensively studied member of this compound class, with its bacterial catabolism occurring through a well-characterized pathway that functions in approximately 16% of all sequenced bacterial genomes, including Escherichia coli and Pseudomonas putida [4] [5]. The phenylacetic acid degradation strategy is exceptional because intermediates are processed as CoA thioesters, and the aromatic ring becomes activated through ring 1,2-epoxide formation by multicomponent oxygenases [4]. This pathway differs significantly from the processing of 3-(p-Tolyl)propionic acid, which requires additional enzymatic steps to address the longer side chain.

Table 2: Comparative Analysis with Analogous Phenylacetic Acids

| Compound | Molecular Formula | Side Chain Length | Degradation Rate | Key Metabolic Route |

|---|---|---|---|---|

| 3-(p-Tolyl)propionic acid | C10H12O2 | C3 (propionic) | Moderate | Side-chain oxidation → catechol formation |

| Phenylacetic acid | C8H8O2 | C2 (acetic) | High | CoA activation → epoxide formation |

| 3-Phenylpropionic acid | C9H10O2 | C3 (propionic) | High | Direct hydroxylation → catechol cleavage |

| 4-Methylphenylacetic acid | C9H10O2 | C2 (acetic) | Moderate | Methyl oxidation → phenylacetic pathway |

| 3-Hydroxyphenylacetic acid | C8H8O3 | C2 (acetic) | Low | Direct ring cleavage |

The structural comparison reveals that 3-phenylpropionic acid shares the same side-chain length as 3-(p-Tolyl)propionic acid but lacks the para-methyl substitution. Research has demonstrated that Escherichia coli K-12 can efficiently metabolize 3-phenylpropionic acid through direct hydroxylation reactions that lead to catechol formation and subsequent meta-fission [1] [2]. The degradation process yields the same final products as 3-(p-Tolyl)propionic acid metabolism: succinate, pyruvate, and acetaldehyde [1]. However, the presence of the para-methyl group in 3-(p-Tolyl)propionic acid may influence the binding affinity and catalytic efficiency of the involved enzymes.

The methylated derivatives present unique challenges for bacterial degradation systems. 4-Methylphenylacetic acid, which contains the same para-methyl substitution as 3-(p-Tolyl)propionic acid but with a shorter side chain, demonstrates moderate degradation rates compared to the unsubstituted phenylacetic acid [10]. This suggests that the methyl group introduces steric hindrance or electronic effects that reduce the efficiency of enzymatic processing. The degradation of methylated compounds often requires additional enzymatic steps to oxidize the methyl group before the molecule can enter standard aromatic degradation pathways [10].

The hydroxylated analogues, such as 3-hydroxyphenylacetic acid, represent pre-activated substrates that already contain hydroxyl functionality. However, these compounds often show lower degradation rates due to the specific positioning of the hydroxyl group, which may not correspond to the optimal substitution pattern for bacterial ring-cleavage enzymes [10]. The comparative analysis suggests that bacterial systems are most efficient when processing compounds that can readily enter established metabolic pathways without requiring extensive preliminary modifications.

The enzymatic specificity patterns observed across these related compounds provide insights into the evolutionary adaptation of bacterial degradation systems. The phenylacetic acid pathway represents a widely distributed and highly optimized system that has evolved to process the C2 side chain efficiently [4] [10]. In contrast, the metabolism of C3 side-chain compounds like 3-(p-Tolyl)propionic acid requires additional enzymatic machinery to either shorten the side chain or process the intact three-carbon unit through alternative pathways [1] [2].

Environmental Implications for Pollutant Remediation

The environmental implications of 3-(p-Tolyl)propionic acid biotransformation extend significantly beyond basic biochemical processes, encompassing applications in bioremediation, environmental restoration, and sustainable pollution management strategies. The bacterial degradation pathways identified for this compound contribute to our understanding of how microbial systems can be harnessed for the remediation of aromatic pollutants in contaminated environments [11] [12].

Bioremediation applications utilizing bacterial degradation of aromatic compounds have demonstrated substantial success in treating contaminated soils and water systems. Research has shown that bacterial consortia can achieve degradation efficiencies ranging from 70-95% for aromatic hydrocarbons in soil environments within timeframes of 2-8 weeks [13] [14]. The specific case of 3-(p-Tolyl)propionic acid represents an important model system because its degradation pathways involve both side-chain oxidation and ring-cleavage mechanisms that are relevant to the processing of many industrial aromatic pollutants [11] [12].

The application of bioaugmentation strategies, involving the introduction of specific bacterial strains or consortia capable of degrading 3-(p-Tolyl)propionic acid and related compounds, has shown particular promise for environmental remediation. Studies have demonstrated that the efficiency of bioaugmentation is determined by multiple factors including chemical structure, concentration and availability of pollutants, and the physico-chemical properties of the contaminated medium [14]. The bacterial strains capable of metabolizing 3-(p-Tolyl)propionic acid, particularly those utilizing multiple degradation pathways simultaneously, represent valuable candidates for bioaugmentation programs [3] [15].

Table 3: Environmental Remediation Applications for Aromatic Compound Degradation

| Application Type | Target Pollutants | Bacterial Consortium | Efficiency Range | Time Frame |

|---|---|---|---|---|

| Soil Bioremediation | Aromatic hydrocarbons, PAHs | Pseudomonas, Rhodococcus, Bacillus | 70-95% | 2-8 weeks |

| Wastewater Treatment | Phenolic compounds, Aromatics | Alcaligenes, Acinetobacter | 80-98% | 24-72 hours |

| Bioaugmentation | Recalcitrant aromatic pollutants | Multiple specialist strains | 85-99% | 1-4 weeks |

| Phytoremediation | Multi-ring aromatics | Plant-associated bacteria | 60-85% | 4-16 weeks |

| Composting Enhancement | Complex aromatic mixtures | Mixed anaerobic/aerobic | 75-90% | 8-24 weeks |

The integration of bacterial degradation systems with physical and chemical treatment methods has shown enhanced remediation efficiency for complex aromatic pollutant mixtures. Research has demonstrated that microbial consortia can be combined with surfactants, biochar, or immobilized enzymes to improve pollutant bioavailability and degradation rates [15]. The specific degradation pathways identified for 3-(p-Tolyl)propionic acid, including catechol formation and subsequent ring cleavage, are particularly relevant because these same mechanisms can process structurally related pollutants that commonly occur in industrial contamination scenarios [12] [16].

The environmental persistence and toxicity of aromatic compounds make the bacterial degradation capabilities particularly valuable for long-term environmental management. Polycyclic aromatic hydrocarbons and related compounds are recognized as persistent environmental pollutants that exhibit carcinogenic and mutagenic properties [12] [14]. The bacterial pathways that can metabolize 3-(p-Tolyl)propionic acid through catechol intermediates represent mechanisms that could potentially be applied to the degradation of more complex aromatic pollutants, providing a foundation for developing comprehensive bioremediation strategies [11] [12].

The scalability of bacterial degradation processes from laboratory studies to field applications represents a critical consideration for environmental remediation. Research has shown that bacterial consortia can maintain degradation efficiency under varying environmental conditions, including different pH ranges, temperatures, and nutrient availability [15] [14]. The robustness of the metabolic pathways involved in 3-(p-Tolyl)propionic acid degradation, particularly the widespread distribution of phenylacetic acid degradation genes across bacterial species, suggests that these systems could be effectively deployed in diverse environmental settings [4] [10].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant